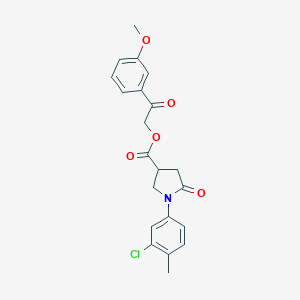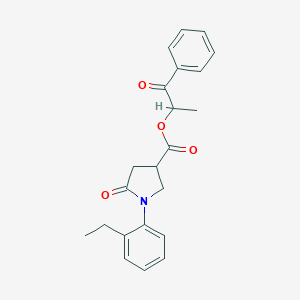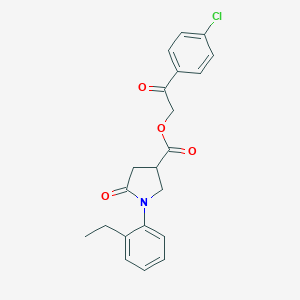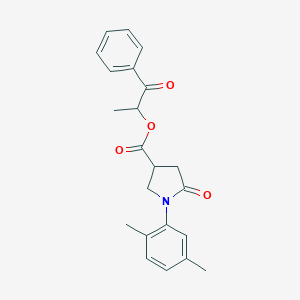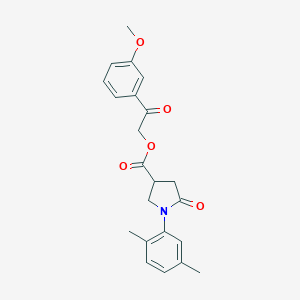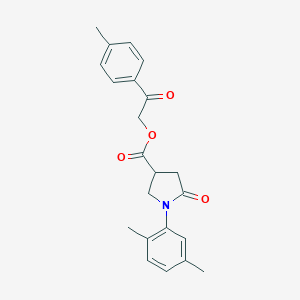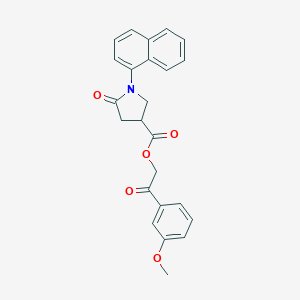![molecular formula C16H15NO3 B271296 Methyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B271296.png)
Methyl 4-[(3-methylbenzoyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-methylbenzoyl)amino]benzoate, also known as MMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. MMB is a member of the benzamide class of compounds and has been found to possess various biological activities.
作用机制
The mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition of MMP activity may contribute to the anti-metastatic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate.
实验室实验的优点和局限性
One advantage of using Methyl 4-[(3-methylbenzoyl)amino]benzoate in lab experiments is its potent biological activity. Methyl 4-[(3-methylbenzoyl)amino]benzoate has been found to exhibit activity at low concentrations, making it a useful tool for studying various biological processes. However, one limitation of using Methyl 4-[(3-methylbenzoyl)amino]benzoate is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
未来方向
There are several future directions for research on Methyl 4-[(3-methylbenzoyl)amino]benzoate. One area of interest is the development of Methyl 4-[(3-methylbenzoyl)amino]benzoate analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of the synergistic effects of Methyl 4-[(3-methylbenzoyl)amino]benzoate in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(3-methylbenzoyl)amino]benzoate and its potential applications in the treatment of various diseases.
合成方法
The synthesis of Methyl 4-[(3-methylbenzoyl)amino]benzoate is a multi-step process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzoic acid to form Methyl 4-[(3-methylbenzoyl)amino]benzoate.
科学研究应用
Methyl 4-[(3-methylbenzoyl)amino]benzoate has been extensively studied for its potential use as a drug candidate. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. Methyl 4-[(3-methylbenzoyl)amino]benzoate has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
属性
产品名称 |
Methyl 4-[(3-methylbenzoyl)amino]benzoate |
|---|---|
分子式 |
C16H15NO3 |
分子量 |
269.29 g/mol |
IUPAC 名称 |
methyl 4-[(3-methylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-11-4-3-5-13(10-11)15(18)17-14-8-6-12(7-9-14)16(19)20-2/h3-10H,1-2H3,(H,17,18) |
InChI 键 |
MCXZKFAMZKSGTM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC |
溶解度 |
5.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Isopropyl 4-({[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271214.png)

